molecular formula C11H13NO4 B556427 N-Acetyl-D-tyrosine CAS No. 19764-32-0

N-Acetyl-D-tyrosine

Cat. No. B556427
CAS RN: 19764-32-0
M. Wt: 223.22 g/mol
InChI Key: CAHKINHBCWCHCF-SNVBAGLBSA-N
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Description

N-Acetyl-L-tyrosine is a derivative of the amino acid tyrosine . It plays a crucial role in the production of neurotransmitters and hormones that contribute to focus, motivation, and stress regulation . As an amino acid, Tyrosine is a precursor to these neurotransmitters, making it a vital component in maintaining healthy cognitive function . N-Acetyl-L-tyrosine is more bioavailable, meaning it can be more readily absorbed and utilized by the body .


Synthesis Analysis

The synthesis of N-Acetyl-L-tyrosine involves bacterial tyrosinases, which are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) .


Molecular Structure Analysis

The molecular formula of N-Acetyl-L-tyrosine is C11H13NO4 . It has a molar mass of 223.225 g/mol .


Chemical Reactions Analysis

Tyrosinases are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .


Physical And Chemical Properties Analysis

N-Acetyl-L-tyrosine has a molar mass of 223.225 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±45.0 °C at 760 mmHg, and a flash point of 275.1±28.7 °C .

Scientific Research Applications

Application in COVID-19 Treatment Research

  • Scientific Field: Virology and Medicinal Chemistry .
  • Summary of the Application: N-Acetyl-D-tyrosine has been explored for its potential to inhibit SARS-CoV-2 3-chymotrypsin-like proteases (3CLpro) and nonstructural protein 16 (NSP16), which are key proteins in the life cycle of the virus .
  • Methods of Application: The application involved docking studies, molecular dynamics simulations, and density functional theory. The binding affinity scores of N-acetyl tyrosine with 3CLpro and NSP16 were calculated .
  • Results: The binding affinity scores ranged from -5.8 to -4.9 kcal/mol and -6.3 to -4.8 for 3CLpro and NSP16, respectively. A 100-ns molecular dynamics simulation confirmed the stability of the N-acetyl tyrosine with both target enzymes .

Application in Organic Synthesis

  • Scientific Field: Biochemistry and Biotechnology .
  • Summary of the Application: Bacterial tyrosinases, which include N-acetyl-D-tyrosine, have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
  • Methods of Application: The application involved the use of bacterial tyrosinases in various biochemical reactions under special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
  • Results: Bacterial tyrosinases have shown promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .

Application in Biofilm Eradication

  • Scientific Field: Microbiology and Nanotechnology .
  • Summary of the Application: N-Acetyl-L-cysteine (NAC) has been used in lipid nanoparticles (LNPs) functionalized with D-amino acids, including D-tyrosine, to target and disrupt bacterial biofilms .
  • Methods of Application: The application involved the encapsulation of NAC into LNPs and testing their efficacy against Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) mature biofilms .
  • Results: The NAC-loaded LNPs were ineffective against S. epidermidis biofilms, while a significant reduction of biofilm biomass and bacterial viability in P. aeruginosa biofilms were observed .

Application in Neurotransmitter Synthesis

  • Scientific Field: Neuroscience and Pharmacology .
  • Summary of the Application: N-Acetyl Tyrosine supports brain function by supporting the synthesis of the catecholamines norepinephrine and dopamine, which are neurotransmitters .
  • Methods of Application: This application involves the ingestion of N-Acetyl Tyrosine as a dietary supplement .
  • Results: The results of this application are not quantifiable as they pertain to general brain function and neurotransmitter synthesis .

Application in Mood and Cognitive Enhancement

  • Scientific Field: Neuroscience and Pharmacology .
  • Summary of the Application: N-Acetyl-L-Tyrosine (NALT) plays a necessary part in the synthesis of dopamine and other hormones in your body. Sufficient levels of L-tyrosine give you the building blocks necessary to make enough dopamine so your brain has the tools it needs to function properly .
  • Methods of Application: This application involves the ingestion of N-Acetyl-L-Tyrosine as a dietary supplement .
  • Results: NALT helps to support higher levels of focus and cognitive function. It can increase working memory and feelings of well-being. NALT is a popular supplement for those who struggle with attention deficit hyperactivity disorder (ADHD) .

Application in Libido and Concentration Enhancement

  • Scientific Field: Neuroscience and Pharmacology .
  • Summary of the Application: NALT increases the production of dopamine in the extracellular space. NALT also increases the creation of thyroid hormones like T3 (triiodothyronine) and T4 (thyroxine) which are essential to maintain general physical and cognitive health .
  • Methods of Application: This application involves the ingestion of N-Acetyl-L-Tyrosine as a dietary supplement .
  • Results: NALT can increase libido, concentration, memory, focus and mood .

Future Directions

N-Acetyl-L-tyrosine is being intensively studied for its potential application in numerous biomedical fields, including tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment, and other useful purposes . It is also being studied for its potential use in treating several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

properties

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKINHBCWCHCF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173450
Record name N-Acetyl-D-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-tyrosine

CAS RN

19764-32-0
Record name N-Acetyl-D-tyrosine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tyrosine
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Record name N-Acetyl-D-tyrosine
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Record name N-acetyl-D-tyrosine
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Record name N-ACETYL-D-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
F Borek, Y Stupp, M Sela - Biochimica et Biophysica Acta (BBA)-Protein …, 1967 - Elsevier
… bred guinea pigs to Rp conjugates of N-acetyl-D-tyrosine amide and of two preparations of … Rp-N-Acetyl-D-tyrosine amide was prepared and characterized analogously to previously …
Number of citations: 9 www.sciencedirect.com
AA Hambardzumyan, AV Mkhitaryan… - Applied Biochemistry …, 2016 - Springer
… Michaelis constant and maximum reaction velocity of deacetylation of N-acetyl-D-methionine, N-acetyl-D-alanine, N-acetyl-D-phenylalanine, N-acetylD-tyrosine, N-acetyl-D-valine, N-…
Number of citations: 4 link.springer.com
T Matsumura, O Uryu, F Matsuhisa, K Tajiri… - EMBO …, 2020 - embopress.org
… Heat stress tolerance of armyworm larvae was also elevated by N-acetyl-d-tyrosine in a similar manner, indicating that there is no difference between the two enantiomeric isomers in …
Number of citations: 17 www.embopress.org
SC Su, CY Lee - Enzyme and microbial technology, 2002 - Elsevier
… lurida [12], the NAAAR from Amycolatopsis azurea CCRC13413 can racemize the N-acetyl-D-tyrosine but Amycolatopsis sp. TS-1–60 cannot. The NAAAR from Amycolatopsis azurea …
Number of citations: 14 www.sciencedirect.com
S Roy, S Leskowitz - Molecular immunology, 1984 - Elsevier
… tyr (IIIC) p-Propyl phenol ABA-tyr (IV) ABA-N-acetyl-d-tyrosine … is in some contrast to results using ABA-N-acetyl-d-tyrosine … concns of ABA-N-acetyl-d-tyrosine were used for stimulation …
Number of citations: 7 www.sciencedirect.com
A Janik, A Chyra, K Stadnicka - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
… fact, the deposited data for N-acetyl-D-tyrosine ethyl ester [Cambridge Structural Database (… ATYREE02 and ATYREE03] concern the N-acetyl-D-tyrosine ethyl ester structural model}; (d…
Number of citations: 2 scripts.iucr.org
B Zeeberg, M Caplow, M Caswell - Journal of the American …, 1975 - ACS Publications
… It was found that at pH 7.13 N-acetyl-D-tyrosine p-chloroanilide, a compound which is especially suited for the proposed nonproductive binding mode, is not bound as well as is the …
Number of citations: 7 pubs.acs.org
F Vaslow, DG Doherty - Journal of the American Chemical Society, 1953 - ACS Publications
… N-Acetyld-tyrosine (70 mg.) was brominated by the same procedure for the L-isomer.3 The sirup obtained after evaporation of the acetic acid in vacuo was taken up in 1 ml. of 1 A hydro…
Number of citations: 56 pubs.acs.org
S Kumagai, M Kobayashi, S Yamaguchi… - Journal of Molecular …, 2004 - Elsevier
… N-Acetyl derivatives of aromatic d-amino acids such as N-acetyl-d-phenylalanine and N-acetyl-d-tyrosine were also hydrolyzed, but their reaction rates were slower than those of N-…
Number of citations: 23 www.sciencedirect.com
PH Lin, SC Su, YC Tsai, CY Lee - European journal of …, 2002 - Wiley Online Library
… , N-acetyl-d-alanine, N-acetyl-d-leucine and N-chloroacetyl-d-phenylalanine than towards N-acetyl-d-valine, N-acetyl-d-phenylalanine, N-acetyl-d-tryptophan, N-acetyl-d-tyrosine and N-…
Number of citations: 29 febs.onlinelibrary.wiley.com

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